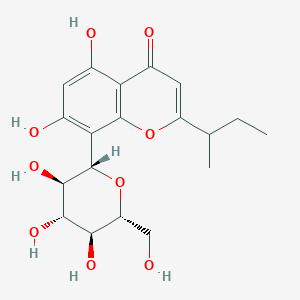
8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone
描述
8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone is a natural phenolic compound isolated from the herbs of Polygonum jucundum. This compound belongs to the chromone family and has garnered attention due to its potential biological and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthetic routes for 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone typically involve the glycosylation of the parent chromone structure. This process can be achieved through various chemical reactions, including the use of glycosyl donors and promoters under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This often includes scaling up the reactions, ensuring consistent quality, and adhering to regulatory standards for natural product extraction and synthesis.
化学反应分析
Types of Reactions: 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the parent compound.
科学研究应用
Chemistry: In chemistry, 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has shown potential in various assays, including antioxidant, anti-inflammatory, and antimicrobial activities. It is being studied for its effects on cellular processes and its potential to modulate biological pathways.
Medicine: In medicine, the compound is being explored for its therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases, including its role in cancer therapy and its potential as an anti-diabetic agent.
Industry: In industry, this compound is used in the development of natural product-based formulations, cosmetics, and dietary supplements due to its beneficial properties.
作用机制
The mechanism by which 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone exerts its effects involves its interaction with molecular targets and pathways. The compound may modulate signaling pathways, inhibit enzymes, or act as an antioxidant, contributing to its biological activities.
相似化合物的比较
Chromone: The parent chromone structure is similar but lacks the glucosyl moiety.
8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone: This compound has a glucosyl group attached, which enhances its solubility and biological activity.
Other flavonoids: Similar flavonoids may have different substituents or positions of hydroxyl groups, leading to variations in their biological activities.
Uniqueness: this compound is unique due to its specific structural features, which contribute to its distinct biological and pharmacological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and potential therapeutic benefits make it a valuable compound for further research and development.
属性
IUPAC Name |
2-butan-2-yl-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O9/c1-3-7(2)11-5-10(23)13-8(21)4-9(22)14(18(13)27-11)19-17(26)16(25)15(24)12(6-20)28-19/h4-5,7,12,15-17,19-22,24-26H,3,6H2,1-2H3/t7?,12-,15-,16+,17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFFFXIOYCKIEP-MCSKSXGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


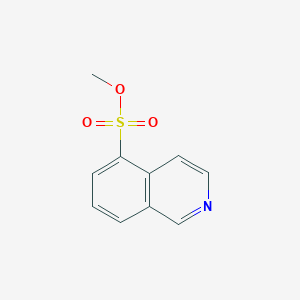
![Methyl 6-(methoxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1494726.png)
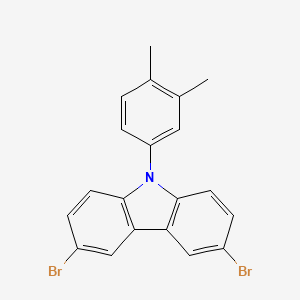
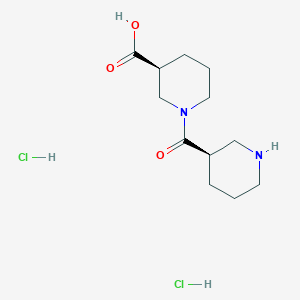
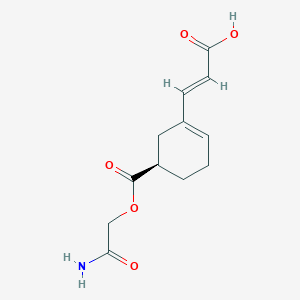
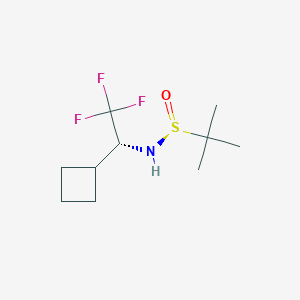
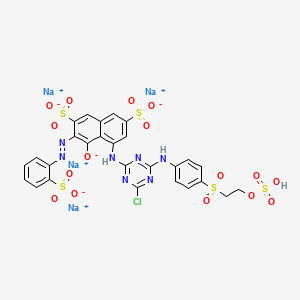
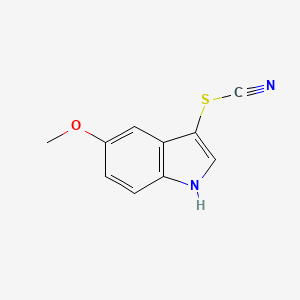
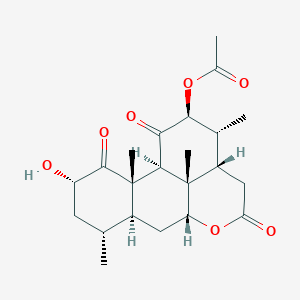
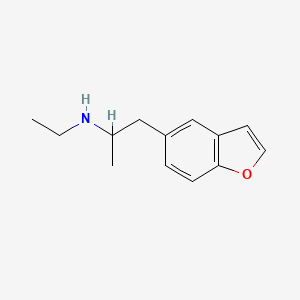
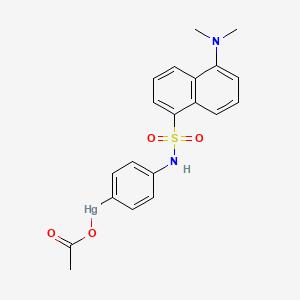
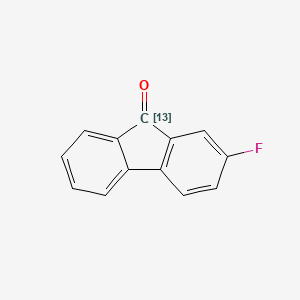
![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)

